8-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
Description
The compound 8-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a purine-dione derivative characterized by a pyrazole substituent at the 8-position and a phenethyl group at the 7-position. The phenethyl moiety may enhance lipophilicity and influence receptor-binding interactions compared to analogs with smaller alkyl or ether substituents .
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-11-13(2)25(22-12)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRWIRPXCXBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This purine derivative incorporates a pyrazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 420.5 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1014009-31-4 |
The biological activity of this compound is attributed to its interaction with various biochemical pathways. Pyrazole-containing compounds have been shown to exhibit:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures have shown IC50 values indicating significant inhibition of cell proliferation in MCF7 and NCI-H460 cell lines .
- Anti-inflammatory Properties : Compounds in this class often act as inhibitors of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound:
- Anticancer Effects : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the SubG1/G1 phase in cancer cells, which is crucial for preventing tumor growth .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A derivative was tested against HepG2 liver cancer cells and showed an IC50 value of 0.95 nM, indicating potent anticancer activity and suggesting potential for further development as a therapeutic agent.
- Case Study 2 : In a comparative analysis of pyrazole derivatives, one compound displayed promising results with an IC50 value of 0.39 ± 0.06 μM against A549 lung cancer cells, showcasing its potential as a lead compound for drug development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ primarily in substituents at positions 7 and 8 of the purine-dione core, which critically impact pharmacological and physicochemical properties.
Table 1: Structural and Molecular Comparisons
Pharmacological and Functional Insights
- Compound D (BI 1356): Exhibits superior dipeptidyl peptidase-4 (DPP-4) inhibition due to its 3-amino-piperidinyl and but-2-ynyl groups, which enhance binding affinity and metabolic stability. Clinical studies note its prolonged duration of action compared to sitagliptin .
- Compound E : Docking simulations revealed strong binding to target enzymes, attributed to the benzyl group’s aromatic interactions and piperazine’s hydrogen-bonding capacity .
- However, the absence of polar groups (e.g., amino in Compound D) may limit solubility.
Physicochemical Properties
- Lipophilicity : Phenethyl (Compound A) > 2-methylallyl (B) ≈ 2-methoxyethyl (C). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
